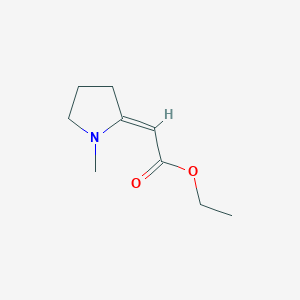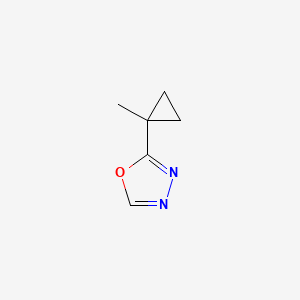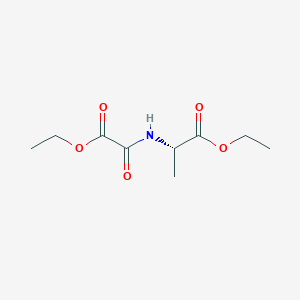
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
Overview
Description
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, is formed by the reaction of an acid with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the esterification reaction between acetic acid and ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of ethanol and acetic acid. The process may involve the use of catalysts to enhance the reaction rate and yield . Advanced extraction processes and reactive distillation techniques are often employed to optimize the production and purification of the ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce acetic acid and ethanol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Trans-esterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Trans-esterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Trans-esterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate has various applications in scientific research:
Mechanism of Action
The mechanism by which ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release acetic acid and ethanol, which can then participate in various biochemical pathways . The compound’s ability to act as a solvent also plays a role in its mechanism of action, facilitating the dissolution and transport of other molecules .
Comparison with Similar Compounds
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, this compound is unique due to its specific molecular structure and the presence of the pyrrolidine ring, which imparts distinct chemical and physical properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
This compound stands out due to its unique structure, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHAPDFFWOZVTP-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472630 | |
| Record name | Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78167-64-3 | |
| Record name | Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















